molecular formula C19H14N2O5S2 B2745051 2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid CAS No. 24834-70-6

2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid

Cat. No.: B2745051
CAS No.: 24834-70-6
M. Wt: 414.45
InChI Key: JGUDVMXQHQXPDZ-WJDWOHSUSA-N
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Description

2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C19H14N2O5S2 and its molecular weight is 414.45. The purity is usually 95%.
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Biological Activity

Overview

The compound 2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a complex organic molecule characterized by its thiazolidine ring and nitrophenyl group. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by various research findings and data tables.

Chemical Structure

The molecular formula for this compound is C15H14N2O4SC_{15}H_{14}N_{2}O_{4}S, with a molecular weight of approximately 318.35 g/mol. The presence of the nitrophenyl group and thiazolidine moiety contributes to its biological properties.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. It forms stable complexes that can modulate enzymatic activities and influence signal transduction pathways. The thiazolidine ring is particularly significant for its potential interactions with biological macromolecules.

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The nitrophenyl group may facilitate redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells. This suggests a potential role in cancer therapeutics.

Antimicrobial Properties

Preliminary investigations indicate that derivatives of thiazolidine compounds possess antimicrobial activities. The specific interactions of this compound with microbial enzymes could inhibit growth or survival, making it a candidate for further exploration in antimicrobial drug development.

Anti-inflammatory Effects

Research into related compounds has revealed anti-inflammatory properties, possibly linked to their ability to inhibit pro-inflammatory cytokines. This compound's structural features may allow it to modulate inflammatory responses effectively.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit tyrosinase activity, an enzyme critical in melanin production. For example, studies measuring the IC50 values of related compounds showed significant inhibition compared to standard inhibitors like kojic acid .

Table 1: IC50 Values for Tyrosinase Inhibition

CompoundIC50 (µM)
2-Nitrobenzaldehyde17.05
Kojic Acid36.68

Cytotoxicity Assessment

Cytotoxicity assays conducted on various cell lines (e.g., B16F10 melanoma cells) indicated that this compound does not exhibit significant cytotoxicity at concentrations up to 30 µM. This suggests a favorable safety profile for potential therapeutic applications.

Comparative Analysis

When compared to other thiazolidine derivatives, the unique combination of functional groups in this compound enhances its biological activity profile. The presence of both electron-withdrawing (nitro) and electron-donating (thiazolidine) groups allows for diverse interactions within biological systems.

Table 2: Comparison of Thiazolidine Derivatives

Compound NameStructure FeaturesNotable Activity
Compound ANitrophenyl + ThiazolidineAntioxidant
Compound BFluorophenyl + ThiazolidineAntimicrobial
Current Compound Nitrophenyl + Thiazolidine Antioxidant, Anti-inflammatory

Properties

IUPAC Name

2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S2/c22-17-16(11-13-6-8-14(9-7-13)21(25)26)28-19(27)20(17)15(18(23)24)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,23,24)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUDVMXQHQXPDZ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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